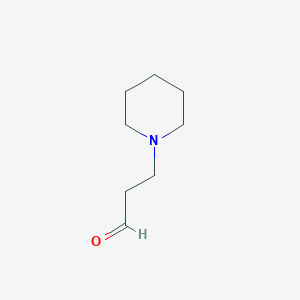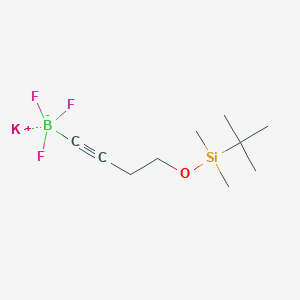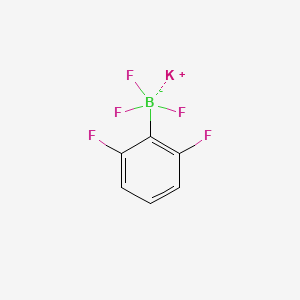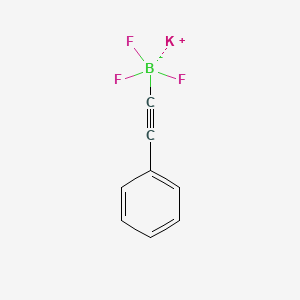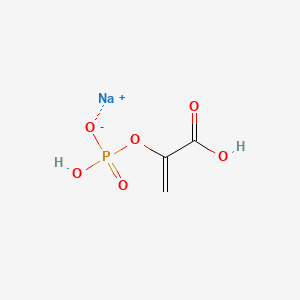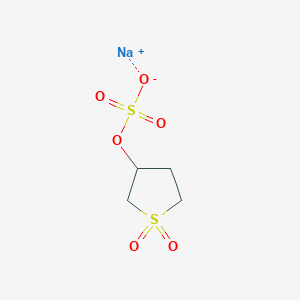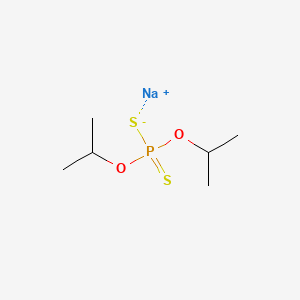![molecular formula C14H16ClN3 B1358534 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-42-4](/img/structure/B1358534.png)
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as diphenylmethanes . It is also known as Piperidine, 4-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]- . The molecular formula is C14H16ClN3 and it has a molecular weight of 261.75 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The piperidine ring often adopts a chair conformation .Physical And Chemical Properties Analysis
The compound is likely to be a solid under standard conditions . Its molecular weight is 261.75 .Wissenschaftliche Forschungsanwendungen
Dopamine D4 Receptor Ligand
4-Heterocyclylpiperidines, including compounds similar to 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine, have been studied as selective high-affinity ligands at the human dopamine D4 receptor. These compounds have shown promising selectivity and affinity towards this receptor, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).
CB1 Cannabinoid Receptor Interaction
Compounds structurally related to this compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), have been identified as potent and selective antagonists for the CB1 cannabinoid receptor. These studies have involved conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, contributing to a deeper understanding of receptor-ligand interactions in the context of cannabinoid research (Shim et al., 2002).
Synthesis for Crizotinib Development
This compound derivatives have been synthesized as key intermediates in the development of Crizotinib, an important pharmaceutical agent. The synthesis process of such intermediates involves multiple steps, including nucleophilic aromatic substitution and hydrogenation, highlighting its relevance in medicinal chemistry and drug development (Fussell et al., 2012).
Anticholinesterase Agents
Pyrazoline derivatives, which include this compound analogs, have been explored for their anticholinesterase effects. These compounds have shown potential applications in treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with implications in Alzheimer's disease and other cognitive disorders (Altıntop, 2020).
PET Imaging Agents
Related compounds have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These studies involve the development of radiolabeled compounds that can selectively target specific receptors in the brain, contributing to advanced neuroimaging techniques (Kumar et al., 2004).
Wirkmechanismus
Target of Action
The primary targets of the compound 4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine are cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell signaling, metabolism, and cell division .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its targets, it can be inferred that the compound may influence pathways related to cell signaling and metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its known targets, it can be speculated that the compound may influence cellular processes such as cell signaling and metabolism .
Biochemische Analyse
Biochemical Properties
4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine plays a significant role in biochemical reactions. It interacts with enzymes such as cAMP-dependent protein kinase catalytic subunit alpha and glycogen synthase kinase-3 beta . These interactions are crucial as they influence various biochemical pathways, including those involved in cell signaling and metabolism. The compound’s ability to bind to these enzymes suggests it may act as an inhibitor or activator, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with cAMP-dependent protein kinase can alter the phosphorylation state of various proteins, leading to changes in gene expression and metabolic activity. Additionally, its impact on glycogen synthase kinase-3 beta can influence glycogen metabolism and other cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes, leading to changes in their activity. For example, its binding to cAMP-dependent protein kinase catalytic subunit alpha can inhibit the enzyme’s activity, thereby affecting downstream signaling pathways. Similarly, its interaction with glycogen synthase kinase-3 beta can modulate glycogen metabolism and other related processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with glycogen synthase kinase-3 beta can influence glycogen metabolism, while its effect on cAMP-dependent protein kinase can alter other metabolic pathways. These interactions highlight the compound’s role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is essential for its activity . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-14-4-2-1-3-13(14)11-9-17-18(10-11)12-5-7-16-8-6-12/h1-4,9-10,12,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRIXLCXVVGUTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639948 |
Source


|
| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902836-42-4 |
Source


|
| Record name | 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



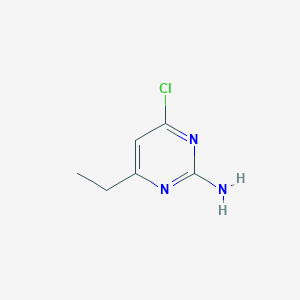
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
